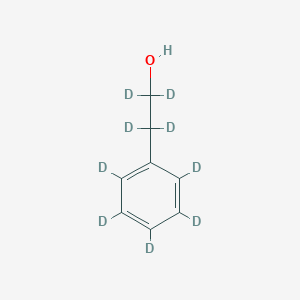

2-Phenylethanol-d9

Description

The exact mass of the compound 2-Phenyl-D5-ethan-1,1,2,2-D4-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-NVLGFDPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42950-74-3 | |

| Record name | 42950-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylethanol-d9 for Researchers and Drug Development Professionals

Introduction

2-Phenylethanol-d9 is the deuterated form of 2-phenylethanol, an aromatic alcohol naturally present in a variety of essential oils, including those from roses, carnations, and orange blossoms.[1][2] While 2-phenylethanol itself has applications as a fragrance, preservative, and antimicrobial agent, its deuterated counterpart, this compound, serves a critical role in analytical research.[2][3][4] This technical guide provides a comprehensive overview of this compound, its properties, and its primary applications in quantitative analysis, particularly as an internal standard in mass spectrometry-based methods.

Chemical and Physical Properties

Stable isotope-labeled compounds, such as this compound, are chemically and physically very similar to their non-deuterated analogs. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which is crucial for their role as internal standards.[5] While specific experimental data for this compound is not always available, the properties of 2-phenylethanol provide a close approximation.

Table 1: Physicochemical Properties of 2-Phenylethanol and this compound

| Property | 2-Phenylethanol | This compound |

| Synonyms | Phenethyl alcohol, Benzyl carbinol | Phenylethyl alcohol-d9, Benzyl carbinol-d9 |

| CAS Number | 60-12-8[6] | 42950-74-3[1] |

| Molecular Formula | C₈H₁₀O[6] | C₈HD₉O |

| Molecular Weight | 122.16 g/mol [6] | 131.22 g/mol |

| Appearance | Colorless liquid[7] | Liquid |

| Odor | Floral, rose-like[3] | Not specified |

| Boiling Point | 219-221 °C at 750 mmHg[6] | Not specified |

| Melting Point | -27 °C[6] | Not specified |

| Density | 1.020 g/mL at 20 °C[6] | Not specified |

| Solubility | Slightly soluble in water; miscible with most organic solvents.[3] | Not specified |

Common Uses in Research

The primary application of this compound in research is as an internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), which is considered a gold-standard for accurate and precise quantification.[8]

The key advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: Biological and environmental samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since this compound co-elutes with the non-deuterated analyte and has nearly identical chemical properties, it experiences the same matrix effects, allowing for accurate correction.[8][9]

-

Compensation for Sample Loss: During multi-step sample preparation and extraction procedures, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the workflow, any losses will affect both the analyte and the internal standard proportionally, thus not affecting the final calculated concentration.[5]

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variations in injection volume and instrument response can be corrected for, leading to more robust and reproducible results.[8]

Experimental Protocols

Representative Protocol: Quantification of Volatile Compounds in Wine using GC-MS with this compound as an Internal Standard

This protocol is a representative example for the analysis of volatile aroma compounds, including 2-phenylethanol, in a wine matrix.

1. Materials and Reagents:

-

Wine sample

-

2-Phenylethanol (for calibration standards)

-

This compound (internal standard)

-

Dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate

-

Deionized water

-

Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, centrifuge)

2. Preparation of Standard and Internal Standard Solutions:

-

Calibration Standards: Prepare a stock solution of 2-phenylethanol in ethanol. From this stock, create a series of calibration standards in a model wine solution (or a wine matrix similar to the samples being analyzed) to cover the expected concentration range of the analyte in the samples.[10]

-

Internal Standard Spiking Solution: Prepare a stock solution of this compound in ethanol at a concentration that will result in a clear and measurable peak in the chromatogram.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To a 15 mL centrifuge tube, add 5 mL of the wine sample (or calibration standard/quality control sample).

-

Spike the sample with a known volume (e.g., 50 µL) of the this compound internal standard solution.

-

Add 2 mL of dichloromethane.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a GC vial for analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is often preferred for higher sensitivity and selectivity. Monitor characteristic ions for 2-phenylethanol (e.g., m/z 91, 122) and this compound (e.g., m/z 98, 131).

-

5. Data Analysis:

-

Integrate the peak areas for the analyte (2-phenylethanol) and the internal standard (this compound).

-

Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-phenylethanol in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard like this compound.

References

- 1. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering | PLOS One [journals.plos.org]

- 4. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

Physical and chemical properties of 2-Phenylethanol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Phenylethanol-d9, a deuterated isotopologue of 2-phenylethanol. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental insights, and logical workflows pertinent to its application.

Core Physical and Chemical Properties

This compound, also known as phenylethyl alcohol-d9, is a stable, non-radioactive isotope-labeled compound. It serves as an invaluable tool in various analytical and research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the substitution of nine hydrogen atoms with deuterium.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Phenylethanol and its deuterated form, this compound. Data for the non-deuterated form is provided as a baseline, as many of its properties are very similar to the deuterated version.

| Property | 2-Phenylethanol | This compound | Data Source |

| Chemical Formula | C₈H₁₀O | C₈HD₉O | [2][3][4][5][6] |

| Molecular Weight | 122.16 g/mol | 131.22 g/mol (Calculated) | [3][4][5] |

| Appearance | Colorless liquid | Colorless liquid | [1][2][4][7] |

| Odor | Pleasant, floral, rose-like | Pleasant, floral, rose-like | [1][2][4][7] |

| Density | 1.020 g/mL at 20 °C | ~1.11 g/mL (Estimated) | [2][3] |

| Boiling Point | 219-221 °C at 750 mmHg | ~220-222 °C (Estimated) | [2][3][4] |

| Melting Point | -27 °C | ~-27 °C (Estimated) | [2][3][5][6] |

| Solubility in Water | Slightly soluble (2 mL/100 mL) | Slightly soluble | [2][6] |

| Solubility in Organic Solvents | Miscible with most organic solvents | Miscible with most organic solvents | [2][6] |

| Refractive Index (n20/D) | 1.5317 | ~1.531 | [2][3] |

| CAS Number | 60-12-8 | 42950-74-3 | [1][3] |

Experimental Protocols

Representative Synthesis Protocol: Grignard Reaction

This protocol outlines a potential pathway for the synthesis of this compound.

Objective: To synthesize this compound via the reaction of a deuterated Grignard reagent with a deuterated epoxide.

Materials:

-

Bromobenzene-d5

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

Ethylene oxide-d4

-

Dilute sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Methodology:

-

Preparation of Phenylmagnesium-d5 Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene-d5 in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.

-

The reaction is initiated by gentle heating and then maintained by the exothermic reaction. The mixture is refluxed until most of the magnesium has reacted.

-

-

Reaction with Ethylene Oxide-d4:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly bubble ethylene oxide-d4 gas through the solution or add a solution of ethylene oxide-d4 in anhydrous diethyl ether.

-

Stir the reaction mixture at a low temperature for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding dilute sulfuric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Analytical Protocol: Use as an Internal Standard in GC-MS

Objective: To quantify the concentration of 2-phenylethanol in a sample using this compound as an internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2-phenylethanol of a known concentration in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of calibration standards by adding varying amounts of the 2-phenylethanol stock solution to a fixed amount of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.

-

Perform any necessary extraction or derivatization steps.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Develop a suitable GC method to separate 2-phenylethanol and this compound.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.

-

-

Data Analysis:

-

For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the standard solutions.

-

Determine the concentration of 2-phenylethanol in the samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Logical Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using an internal standard.

Potential Metabolic Pathway of 2-Phenylethanol

While this compound is primarily used as a tracer, its non-deuterated counterpart is a natural product found in various plants and is also produced by microorganisms.[1][7][8][9] In biological systems, 2-phenylethanol can be metabolized. The diagram below shows a simplified metabolic pathway.

Caption: Simplified metabolic pathway of 2-phenylethanol.

Conclusion

This compound is a critical analytical tool for researchers, scientists, and drug development professionals. Its properties, being almost identical to the native compound, make it an excellent internal standard for accurate and precise quantification of 2-phenylethanol in various matrices. The methodologies and workflows presented in this guide provide a framework for its effective application in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]

- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: 2-phenylethanol (PAMDB120153) [pseudomonas.umaryland.edu]

- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of 2-Phenylethanol-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2-Phenylethanol-d9, a deuterated analog of the aromatic alcohol 2-phenylethanol. This isotopically labeled compound serves as a valuable internal standard in quantitative analytical studies, such as mass spectrometry-based bioanalysis, due to its chemical similarity to the unlabeled compound and its distinct mass. This guide outlines two primary synthetic pathways, detailing the necessary experimental protocols and presenting key quantitative data for each step.

Introduction

2-Phenylethanol is a naturally occurring compound found in a variety of plants and is widely used in the fragrance and food industries. In pharmaceutical and metabolic research, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of analytes in complex biological matrices. This compound, in which nine hydrogen atoms have been replaced by deuterium, offers a mass shift that allows for clear differentiation from the endogenous, unlabeled compound in mass spectrometric analyses. This guide explores two viable synthetic routes for the preparation of this compound: a Grignard reaction-based approach and a reduction-based pathway.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below. Each pathway utilizes commercially available deuterated starting materials to achieve a high degree of isotopic enrichment.

Route 1: Grignard Reaction with a Deuterated Epoxide

This pathway involves the preparation of a deuterated Grignard reagent, phenyl-d5-magnesium bromide, which then undergoes a nucleophilic attack on a deuterated epoxide, ethylene oxide-d4.

Technical Guide: 2-Phenylethanol-d9 - Commercial Availability, Purity Assessment, and Application as an Internal Standard

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Phenylethanol-d9, a deuterated analog of 2-phenylethanol. The guide covers its commercial suppliers, analytical methodologies for purity assessment, and its application as an internal standard in quantitative analyses.

Commercial Suppliers and Purity

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. While the stated purity can vary between suppliers and batches, it is typically offered at high chemical and isotopic purity suitable for use as an internal standard in sensitive analytical methods. The primary suppliers for research and development quantities are listed below. It is important to note that detailed information regarding the specific isotopic and chemical purity of a particular lot is provided in the Certificate of Analysis (CoA), which is available from the supplier upon request or purchase.

| Supplier | Stated Purity/Grades | Additional Information |

| MedchemExpress | Research Grade | Product page indicates use as a tracer and internal standard for NMR, GC-MS, or LC-MS.[1] |

| Toronto Research Chemicals | High Purity | Typically provide a detailed Certificate of Analysis with each product. |

| Cambridge Isotope Laboratories | >98 atom % D | Known for high-quality stable isotope-labeled compounds. |

| Sigma-Aldrich (Merck) | Analytical Standard Grade | Offers a wide range of deuterated standards. |

Note: The purity of this compound is assessed based on two main criteria: chemical purity and isotopic purity (isotopic enrichment). Chemical purity refers to the percentage of the compound that is 2-Phenylethanol (in its deuterated form) relative to any non-isotopic impurities. Isotopic purity indicates the percentage of the molecule that contains the desired number of deuterium atoms (in this case, nine).

Experimental Protocols for Purity Assessment

Accurate determination of both chemical and isotopic purity is crucial for the reliable use of this compound as an internal standard. The following are representative protocols for assessing these parameters.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile chemical impurities.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or methanol.

-

GC-MS System: An Agilent 7890B GC coupled to a 5977B MS detector, or a similar system, can be used.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-500.

-

-

Data Analysis: The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all detected peaks in the chromatogram.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the level of deuteration and the positions of deuterium incorporation.[2][3][4]

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable non-deuterated solvent (e.g., chloroform, acetone) that does not have signals overlapping with the analyte.

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons in the non-deuterated 2-phenylethanol confirms a high level of deuteration.

-

The isotopic purity can be estimated by comparing the integration of any residual proton signals to the integration of a known internal standard.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

This spectrum will show signals for the deuterium atoms at the different positions in the molecule.

-

The relative integration of these signals can confirm the deuteration pattern.

-

-

Data Analysis: A more precise determination of isotopic enrichment can be achieved by comparing the ¹H NMR spectrum of the deuterated compound with that of a certified standard of the non-deuterated 2-phenylethanol. The percentage of isotopic purity is calculated based on the reduction in the integral of the proton signals.

Application as an Internal Standard in a Pharmacokinetic Study

This compound is an ideal internal standard for the quantification of 2-phenylethanol in biological matrices due to its similar chemical and physical properties to the analyte, while being distinguishable by mass spectrometry.

Below is a diagram illustrating a typical experimental workflow for a pharmacokinetic study of a hypothetical drug, where 2-phenylethanol is a metabolite, using this compound as an internal standard.

Caption: Experimental workflow for a pharmacokinetic study using this compound as an internal standard.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its use as an internal standard is critical for accurately elucidating the pharmacokinetics of drugs that are metabolized to 2-phenylethanol. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.

The following diagram illustrates the logical relationship in the quantification process.

Caption: Logical relationship in quantification using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Deuterated 2-Phenylethanol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for deuterated 2-phenylethanol, a stable isotope-labeled compound used as a tracer or internal standard in quantitative analysis.[1] While specific safety data for the deuterated form is limited, the toxicological and chemical properties are considered analogous to its non-deuterated counterpart, 2-phenylethanol. Therefore, this document synthesizes data from the safety data sheets (SDS) of 2-phenylethanol and incorporates specialized handling procedures required for isotopically labeled, hygroscopic compounds.

Hazard Identification and Classification

Deuterated 2-phenylethanol should be handled as a hazardous substance. The hazard classification, based on its non-deuterated analog, is summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] | GHS07 (!) |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][3] | GHS07 (!) |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] | GHS06 (skull) |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] | GHS07 (!) |

Signal Word: Warning [2]

Precautionary Statements:

| Code | Statement |

| P264 | Wash skin thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P351 | IF ON SKIN: Rinse cautiously with water for several minutes.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

The physical and chemical properties of 2-phenylethanol are crucial for safe handling and storage. These values are expected to be very similar for its deuterated forms.

| Property | Value |

| Appearance | Colorless liquid with a floral (rose-like) odor.[3][4] |

| Molecular Formula | C₈H₁₀O (non-deuterated)[4] |

| Molecular Weight | 122.16 g/mol (non-deuterated)[4] |

| Boiling Point | 219-221 °C (426-430 °F)[5] |

| Melting Point | -27 °C (-17 °F)[5] |

| Density | 1.020 g/mL at 20 °C[5] |

| Flash Point | 96 °C (205 °F) - Class IIIB Combustible Liquid[3] |

| Vapor Density | 4.21 (Air = 1)[4][5] |

| Solubility | Slightly soluble in water; miscible with ethanol.[3] |

| log Pow (n-octanol/water) | 1.3 (Bioaccumulation is not expected) |

Toxicological Information

Toxicological data, derived from studies on 2-phenylethanol, indicate moderate acute toxicity.

| Route | Species | Value |

| Oral LD50 | Rat | 1790 mg/kg[3][6] |

| Dermal LD50 | Rabbit | 790 - 806 mg/kg[3][6] |

Summary of Effects:

-

Acute Effects: Ingestion or skin contact may be harmful.[6] Causes serious eye irritation. Inhalation may cause coughing and shortness of breath, while ingestion may lead to headache, nausea, and vomiting.[3]

-

Chronic Effects: Repeated exposure can lead to contact dermatitis, characterized by redness and swelling.[6]

-

Target Organs: Central nervous system.[3]

Experimental Protocols and Handling Procedures

Handling deuterated compounds requires meticulous techniques to prevent isotopic dilution and contamination, in addition to standard chemical safety practices.

Protocol 1: General Handling and Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area.[7] Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Inert Atmosphere: To prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture, all manipulations should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), especially for quantitative applications.[8]

-

Isolation: Wherever possible, use engineering controls like process isolation or enclosure to minimize contact.[7]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Protocol 2: Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following provides a general guideline.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a face shield.[9][10] | Protects against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7][10] | Prevents skin contact, as the substance is toxic upon dermal absorption.[3] |

| Skin/Body Protection | Protective clothing, long-sleeved lab coat.[7] | Minimizes skin exposure.[6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if ventilation is inadequate.[2][7] | Protects against inhalation of vapors. |

Protocol 3: Storage and Stability

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store locked up.[3]

-

Hygroscopicity: Deuterated compounds are often hygroscopic.[8][11] Store in a desiccator over a suitable drying agent or in a glove box with a controlled low-humidity atmosphere to prevent moisture absorption and H-D exchange.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2][3]

-

Peroxide Formation: Long-term standing in contact with air and light may lead to the formation of potentially explosive peroxides.[6] It is advisable to date the container upon opening.

Protocol 4: Spill and Disposal Procedures

-

Spill Containment: In case of a spill, remove all sources of ignition and ensure adequate ventilation.[3] Cover drains to prevent entry into the water system.

-

Clean-up: Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®).[3] Collect the material into a suitable, sealed container for disposal.[3]

-

Disposal: Dispose of the waste material and container at an approved hazardous waste disposal plant.[6] All disposal activities must comply with federal, state, and local regulations.[6]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical frameworks for safely handling deuterated 2-phenylethanol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. mcrsafety.com [mcrsafety.com]

- 10. hsa.ie [hsa.ie]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Applications of 2-Phenylethanol-d9 in Analytical Chemistry: An In-depth Technical Guide

Introduction

2-Phenylethanol (2-PE), a volatile aromatic compound with a characteristic rose-like scent, is a significant analyte in various fields, including the food and beverage industry, cosmetics, and clinical diagnostics. Its accurate quantification is crucial for quality control, authenticity assessment, and metabolic studies. 2-Phenylethanol-d9, a deuterated isotopologue of 2-phenylethanol, serves as an invaluable tool in analytical chemistry, primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of its non-deuterated counterpart. This technical guide provides a comprehensive overview of the applications of this compound in analytical chemistry, detailing experimental protocols, quantitative data, and relevant biochemical pathways.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The most prominent application of this compound is as an internal standard (IS) in analytical methodologies, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The principle of isotope dilution relies on the addition of a known amount of the isotopically labeled standard to a sample prior to analysis. Because the deuterated standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, compensating for potential sample loss and analytical errors.

Experimental Workflow for Isotope Dilution Analysis

The general workflow for using this compound as an internal standard in a quantitative analytical method is depicted below.

Figure 1: General experimental workflow for quantitative analysis using this compound as an internal standard.

Applications in Specific Matrices

The use of this compound as an internal standard is prevalent in the analysis of various complex matrices.

Food and Beverages

In the food and beverage industry, 2-phenylethanol is a key aroma compound in products such as wine, beer, and rose water.[2][3] Its concentration can significantly influence the sensory profile of these products. Isotope dilution GC-MS methods using this compound allow for the accurate determination of 2-phenylethanol levels, aiding in quality control and authenticity verification.

Table 1: Quantitative Data for 2-Phenylethanol Analysis in Beverages using GC-MS with Deuterated Internal Standard

| Parameter | Wine | Beer | Rose Water |

| Linearity Range | 1 - 500 µg/L | 10 - 1000 µg/L | 1.0 - 300.0 mg/L |

| Limit of Detection (LOD) | 0.5 µg/L | 2 µg/L | 0.1 mg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L | 7 µg/L | 0.3 mg/L |

| Recovery (%) | 95 - 105% | 92 - 108% | 93.7 - 97.2% |

| Precision (RSD%) | < 5% | < 7% | 1.5 - 2.4% |

Note: The data in this table are representative values compiled from various sources and may vary depending on the specific analytical method and instrumentation.

Biological Samples

In clinical and metabolic research, the quantification of 2-phenylethanol in biological fluids such as plasma, urine, and saliva can be indicative of certain metabolic processes or exposure to specific compounds. The use of this compound in LC-MS/MS methods provides the necessary sensitivity and specificity for accurate measurements in these complex matrices.

Table 2: Quantitative Data for 2-Phenylethanol Analysis in Biological Samples using LC-MS/MS with Deuterated Internal Standard

| Parameter | Plasma | Urine | Saliva |

| Linearity Range | 0.5 - 100 ng/mL | 1 - 500 ng/mL | 0.2 - 50 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL | 0.3 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.3 ng/mL | 1 ng/mL | 0.15 ng/mL |

| Recovery (%) | 90 - 110% | 88 - 112% | 93 - 107% |

| Precision (RSD%) | < 8% | < 10% | < 9% |

Note: The data in this table are representative values compiled from various sources and may vary depending on the specific analytical method and instrumentation.

Cosmetics and Perfumes

2-Phenylethanol is a common ingredient in cosmetics and perfumes due to its pleasant fragrance.[4] Quantitative analysis using this compound as an internal standard ensures product quality and compliance with regulatory standards for fragrance allergens.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of 2-phenylethanol using this compound as an internal standard.

GC-MS Method for 2-Phenylethanol in Wine

1. Sample Preparation:

-

To 10 mL of wine, add a known concentration of this compound internal standard solution.

-

Perform a liquid-liquid extraction with 2 mL of dichloromethane by vortexing for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the organic layer (bottom layer) and transfer it to a clean vial.

-

Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

2-Phenylethanol: m/z 91, 92, 122.

-

This compound: m/z 100, 131.

-

LC-MS/MS Method for 2-Phenylethanol in Plasma

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

2-Phenylethanol: Precursor ion m/z 123.1 -> Product ions m/z 91.1, 77.1.

-

This compound: Precursor ion m/z 132.1 -> Product ion m/z 98.1.

-

Metabolic Pathway: The Ehrlich Pathway

In many microorganisms, such as yeast, 2-phenylethanol is produced from the amino acid L-phenylalanine via the Ehrlich pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing 2-phenylethanol production.

Figure 2: The Ehrlich pathway for the biosynthesis of 2-Phenylethanol from L-Phenylalanine.

This compound is an essential tool for the accurate and precise quantification of 2-phenylethanol in a wide range of analytical applications. Its use as an internal standard in isotope dilution mass spectrometry, coupled with either GC or LC, provides a robust methodology for overcoming challenges associated with complex matrices. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this important aromatic compound. The understanding of the underlying biochemical pathways, such as the Ehrlich pathway, further enhances the application of this analytical standard in metabolic and biotechnological research.

References

- 1. On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation | OENO One [oeno-one.eu]

- 4. mdpi.com [mdpi.com]

The Pivotal Role of 2-Phenylethanol-d9 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and food science, the demand for precise and accurate quantification of chemical entities is paramount. Stable isotope-labeled internal standards are the gold standard for achieving this accuracy, and 2-Phenylethanol-d9, the deuterated analogue of 2-Phenylethanol, has emerged as a critical tool for the reliable quantification of its non-labeled counterpart. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative performance associated with the use of this compound as an internal standard.

Core Principles of Isotope Dilution Mass Spectrometry

The utility of this compound is rooted in the principles of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the earliest stage of analysis.[1][2] The chemically identical nature of the analyte and the internal standard ensures they exhibit the same behavior during sample preparation, extraction, and chromatographic separation.[3] Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

Mass spectrometry is then employed to differentiate and independently measure the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By determining the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be calculated with high precision and accuracy, effectively correcting for variations in sample handling and instrument response.[2][4]

Physicochemical Properties

To effectively utilize this compound, a thorough understanding of the physicochemical properties of the parent compound, 2-Phenylethanol, is essential.

| Property | Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Boiling Point | 219-221 °C |

| Melting Point | -27 °C |

| Density | 1.020 g/mL at 20 °C |

| Solubility in Water | 16,000 mg/L at 20 °C |

| Appearance | Colorless liquid with a floral odor |

Data sourced from PubChem and Sigma-Aldrich.[1][5]

The deuterated form, this compound, shares these properties, with a slight increase in molecular weight due to the replacement of nine hydrogen atoms with deuterium. This mass difference is the key to its differentiation in mass spectrometric analysis.

Experimental Protocols

The following sections outline detailed methodologies for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective method for extracting 2-Phenylethanol from complex matrices like biological fluids or food samples is Solid Phase Extraction.

-

Sample Spiking: To a 1 mL aliquot of the sample (e.g., plasma, urine, or a liquid food matrix), add a precise volume of a standard solution of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to achieve a final concentration of 100 ng/mL.[6]

-

Vortexing: Gently vortex the mixture for 30 seconds to ensure homogeneity.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water through it.

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS or a suitable solvent for GC-MS analysis.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Phenylethanol.

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

2-Phenylethanol (Analyte): m/z 91, 122.

-

This compound (Internal Standard): m/z 98, 131.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds.

-

Liquid Chromatograph: Shimadzu Nexera or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex QTRAP 6500 or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V.

-

Temperature: 500 °C.

-

Curtain Gas: 30 psi.

-

Nebulizer Gas (GS1): 50 psi.

-

Heater Gas (GS2): 50 psi.

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

2-Phenylethanol (Analyte): Q1: 123.1 -> Q3: 91.1 (Quantifier), 105.1 (Qualifier).

-

This compound (Internal Standard): Q1: 132.1 -> Q3: 98.1 (Quantifier).

-

Quantitative Data and Method Validation

A robust analytical method requires thorough validation. The following table summarizes typical performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 95 - 105% |

| Matrix Effect | Minimal (< 10%) |

This data is representative of typical method performance and should be established for each specific application and matrix.

Visualizations

Principle of Isotope Dilution Mass Spectrometry

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Experimental Workflow for Quantification

Caption: General experimental workflow for quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of 2-Phenylethanol in a variety of complex matrices. Its use in conjunction with isotope dilution mass spectrometry, particularly with GC-MS and LC-MS/MS, provides a robust analytical framework that mitigates the challenges of sample loss and matrix effects. The detailed protocols and expected performance data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their own laboratories, ensuring the generation of high-quality, reliable data.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wsp.wa.gov [wsp.wa.gov]

An In-depth Technical Guide to the Mass Spectrum of 2-Phenylethanol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 2-Phenylethanol-d9, a deuterated isotopologue of the aromatic alcohol 2-phenylethanol. Understanding the mass spectral behavior of this compound is crucial for its use as an internal standard in quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This document outlines the predicted fragmentation pattern, presents the data in a clear tabular format, details a suitable experimental protocol for its analysis, and provides a visual representation of the fragmentation pathway.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated counterpart and the mass shifts induced by the nine deuterium atoms. The deuteration involves the substitution of all five protons on the phenyl ring and the four protons on the ethyl chain. The molecular weight of this compound is 131.22 g/mol .

The expected quantitative data for the major fragments in the mass spectrum of this compound is summarized in the table below. The m/z values are shifted compared to non-deuterated 2-phenylethanol due to the presence of deuterium atoms.

| m/z (Predicted) | Relative Abundance (Predicted) | Ion Structure | Fragment Lost |

| 131 | Moderate | [C₆D₅CD₂CD₂OH]⁺• | - |

| 100 | High | [C₆D₅CD₂]⁺ | •CD₂OH |

| 98 | High | [C₇D₇]⁺ | •CD₂OD |

| 70 | Moderate | [C₅D₅]⁺ | C₂D₂OH• |

| 34 | Moderate | [CD₂OH]⁺ | C₇D₇• |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow key pathways characteristic of phenyl-substituted alcohols. The primary fragmentation events involve cleavage of the C-C bond between the alpha and beta carbons of the ethyl chain and rearrangements.

A logical diagram of the predicted fragmentation pathway is presented below:

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

For analysis of 2-phenylethanol in a sample matrix, use this compound as an internal standard by spiking it into the sample and calibration standards at a fixed concentration.

2. Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 30-200

-

Scan Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic ions of both 2-phenylethanol and this compound.

Discussion of Fragmentation

The mass spectrum of this compound is characterized by several key fragmentation pathways:

-

Molecular Ion (m/z 131): The molecular ion peak is expected to be present, though its intensity may be moderate due to the lability of the alcohol.

-

Benzylic Cleavage (m/z 100): The most prominent fragmentation is the cleavage of the bond between the alpha and beta carbons of the ethyl group, resulting in the loss of a deuterated hydroxymethyl radical (•CD₂OH). This leads to the formation of the stable, resonance-stabilized benzyl-d7 cation ([C₆D₅CD₂]⁺) at m/z 100.

-

Tropylium-d7 Ion Formation (m/z 98): Rearrangement of the benzyl-d7 cation can lead to the formation of the highly stable tropylium-d7 ion ([C₇D₇]⁺) at m/z 98. This is a common fragmentation pathway for compounds containing a benzyl moiety.

-

Alpha-Cleavage (m/z 34): Cleavage of the bond between the phenyl ring and the ethyl group can lead to the formation of the deuterated hydroxymethyl cation ([CD₂OH]⁺) at m/z 34.

-

Loss of C₂D₂ (m/z 70): The tropylium-d7 ion can further fragment by losing a molecule of dideuteroacetylene (C₂D₂) to form the cyclopentadienyl-d5 cation ([C₅D₅]⁺) at m/z 70.

By understanding these fragmentation patterns, researchers can confidently identify this compound in complex matrices and utilize it effectively as an internal standard for accurate quantification of 2-phenylethanol. The distinct mass shifts of the fragments relative to the non-deuterated analog ensure minimal isotopic interference and enhance the reliability of the analytical method.

A Technical Guide to the Natural Occurrence and Biosynthesis of 2-Phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethanol (2-PE) is a primary alcohol with a characteristic rose-like fragrance, making it a valuable compound in the flavor, fragrance, and cosmetics industries. Beyond its aromatic properties, 2-PE exhibits antimicrobial and preservative activities, drawing interest from the pharmaceutical and drug development sectors. This technical guide provides an in-depth exploration of the natural occurrence of 2-PE across various biological systems and delineates the key biosynthetic pathways responsible for its production. Quantitative data on 2-PE concentrations in different natural sources are summarized, and detailed experimental protocols for its extraction, quantification, and the characterization of key biosynthetic enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the core concepts.

Natural Occurrence of 2-Phenylethanol

2-Phenylethanol is a widely distributed natural product found in a diverse range of organisms, including plants, fungi, and bacteria. Its presence contributes significantly to the aroma profile of many flowers and fermented foods.

Plants

In the plant kingdom, 2-PE is a prominent volatile organic compound in the essential oils of numerous flowers, contributing to their characteristic scent.[1][2] The concentration of 2-PE can vary significantly between different species and even cultivars.

Table 1: Quantitative Data on 2-Phenylethanol in Various Rose Varieties

| Rose Variety | 2-Phenylethanol Concentration (µg/g fresh weight) | Reference |

| Rosa damascena | > 500 | [1] |

| Rosa centifolia | > 500 | [1] |

| Rosa rugosa Thunb. | > 500 | [1] |

| 'Yunxiang' | 190 | [1] |

| Modern Rose Cultivars (average) | 7.9 - 245 | [1][2] |

Fungi

Various fungal species, particularly yeasts, are well-known producers of 2-PE, especially during fermentation processes. This microbial production is a significant source of "natural" 2-PE for industrial applications.

Table 2: 2-Phenylethanol Production by Different Fungal Species

| Fungal Species | Substrate/Medium | 2-Phenylethanol Concentration | Reference |

| Saccharomyces cerevisiae JM2014 | Fermented milk drink isolate | 3.60 g/L | [3] |

| Pichia kudriavzevii | Solid-state fermentation | 27.2 mg/g dry substrate | [4] |

| Annulohypoxylon stygium S20 | Potato Dextrose Broth + L-Phe | 2.33 g/L | [5] |

| Mixed Fungal Culture | Cane molasses wastewater | 988 mg/L | [6] |

Bacteria

Certain bacterial species also contribute to the production of 2-PE, often in the context of food fermentation or as part of their natural metabolic processes.

Biosynthesis of 2-Phenylethanol

The biosynthesis of 2-PE in microorganisms primarily occurs through two interconnected pathways: the Ehrlich pathway and the Shikimate pathway.

The Ehrlich Pathway

The Ehrlich pathway is the major route for the conversion of L-phenylalanine to 2-PE in yeasts and other microorganisms. This pathway involves a three-step enzymatic process:

-

Transamination: L-phenylalanine is converted to phenylpyruvate by an aromatic aminotransferase.

-

Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by a phenylpyruvate decarboxylase.

-

Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase.

The Shikimate Pathway

The Shikimate pathway is a de novo synthesis route that produces aromatic amino acids, including L-phenylalanine, from central carbon metabolism intermediates. This pathway provides the precursor for the Ehrlich pathway. Key precursors for the Shikimate pathway are phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway).

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of 2-phenylethanol.

Extraction of 2-Phenylethanol

This method is suitable for the analysis of volatile compounds from a solid matrix.

-

Sample Preparation: Weigh a precise amount of fresh rose petals (e.g., 1 g) and place them in a headspace vial.

-

SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for volatile analysis.

-

Extraction: Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a defined equilibration time (e.g., 10 min). Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 min) with continuous agitation.

-

Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph (GC) for thermal desorption (e.g., at 250°C for 5 min).

This protocol is designed for extracting 2-PE from aqueous samples.[7]

-

Sample Preparation: Centrifuge the fermentation broth to remove microbial cells.

-

Extraction: Mix a known volume of the supernatant (e.g., 10 mL) with an equal volume of a suitable organic solvent (e.g., ethyl acetate).[7]

-

Phase Separation: Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the organic and aqueous phases.

-

Collection: Carefully collect the organic phase containing the extracted 2-PE.

-

Concentration (Optional): If necessary, the organic extract can be concentrated under a gentle stream of nitrogen.

Quantification of 2-Phenylethanol

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

-

Injection: Inject the desorbed sample from SPME or the liquid extract.

-

Detection: Use the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

Quantification: Create a calibration curve using standards of known 2-PE concentrations.

Enzyme Assays

This spectrophotometric assay is based on the formation of indole-3-pyruvate (IPyA) from L-tryptophan, which can be quantified using the Salkowski reagent.[8][9]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 8.0), L-tryptophan, and pyridoxal phosphate.[8]

-

Enzyme Addition: Add the crude or purified enzyme extract to the reaction mixture and pre-incubate at 35°C.[8]

-

Initiation: Start the reaction by adding 2-oxoglutarate.[8]

-

Termination and Detection: At specific time points, stop the reaction and add Salkowski reagent. Measure the absorbance at a specific wavelength to determine the amount of IPyA formed.[8]

This assay measures the reduction of NAD+ to NADH at 340 nm.[10][11][12][13]

-

Reaction Mixture: Prepare a cuvette with sodium pyrophosphate buffer (pH 9.2), ethanol, and NAD+.[10]

-

Equilibration: Incubate the cuvette in a spectrophotometer at 25°C to reach thermal equilibrium.[10]

-

Initiation: Add the enzyme solution to the cuvette to start the reaction.[10]

-

Measurement: Record the increase in absorbance at 340 nm over time. The rate of absorbance change is proportional to the enzyme activity.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of 2-phenylethanol from a biological sample.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence and biosynthesis of 2-phenylethanol. The quantitative data presented in the tables offer valuable comparative information for researchers. The detailed experimental protocols and visualized workflows serve as a practical resource for scientists and professionals in the fields of natural product chemistry, biotechnology, and drug development, facilitating further research and application of this versatile aromatic compound. The provided methodologies can be adapted and optimized for specific research needs, contributing to a deeper understanding and utilization of 2-phenylethanol.

References

- 1. Comparison of Volatile Compounds between Wild and Cultivated Roses in: HortScience Volume 57: Issue 5 | ASHS [journals.ashs.org]

- 2. Biosynthesis of 2-Phenylethanol in Rose Petals Is Linked to the Expression of One Allele of RhPAAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive investigations of 2-phenylethanol production by the filamentous fungus Annulohypoxylon stygium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. bu.edu [bu.edu]

- 12. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

- 13. globalscientificjournal.com [globalscientificjournal.com]

Methodological & Application

Application Note: Quantitative Analysis of 2-Phenylethanol in Complex Matrices using 2-Phenylethanol-d9 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Phenylethanol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, 2-Phenylethanol-d9, ensures high accuracy and precision by compensating for variations during sample preparation and analysis. This protocol is applicable for quality control in cosmetics, flavor and fragrance analysis, and monitoring in biological samples.

Introduction

2-Phenylethanol (2-PE) is an organic compound with a pleasant floral odor, naturally present in the essential oils of various plants like roses, carnations, and hyacinths. It is widely used as a fragrance component in perfumes, cosmetics, and soaps, as a flavoring agent in foods and beverages, and also possesses antimicrobial properties, making it a useful preservative. Accurate quantification of 2-PE is crucial for quality control, formulation development, and safety assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like 2-PE. To achieve high accuracy and precision, the use of an internal standard is recommended. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. Stable isotope-labeled compounds are considered the gold standard for mass spectrometry-based quantification. This compound, a deuterated analog of 2-PE, co-elutes with the analyte but is easily differentiated by its mass-to-charge ratio (m/z), making it an excellent internal standard for this application.

Experimental Protocols

Materials and Reagents

-

2-Phenylethanol (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Sample Matrix (e.g., cosmetic cream, beverage)

-

Volumetric flasks, pipettes, and syringes

-

Centrifuge tubes (15 mL)

-

GC vials with inserts

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2-Phenylethanol and dissolve it in 10 mL of hexane in a volumetric flask.

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the 2-Phenylethanol primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with hexane to a final concentration of 10 µg/mL.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Weighing: Accurately weigh 1 g of the sample matrix into a 15 mL centrifuge tube.

-

Internal Standard Addition: Spike the sample with 100 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Extraction:

-

Add 5 mL of dichloromethane to the centrifuge tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

-

-

Isolation: Carefully transfer the organic (lower) layer to a clean tube.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 500 µL.

-

Transfer: Transfer the concentrated extract to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (Splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2-Phenylethanol: m/z 91, 92, 122

-

This compound: m/z 98, 129

-

Data Presentation

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of 2-Phenylethanol to this compound against the concentration of the calibration standards.

| Concentration (µg/mL) | Peak Area (2-PE) | Peak Area (2-PE-d9) | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,876 | 0.101 |

| 5 | 76,170 | 151,102 | 0.504 |

| 10 | 151,987 | 150,543 | 1.009 |

| 25 | 380,234 | 151,321 | 2.513 |

| 50 | 755,432 | 150,987 | 5.003 |

| 100 | 1,510,876 | 151,054 | 10.002 |

| Regression Analysis | R² = 0.9998 |

Method Validation Summary

The method was validated for its limit of detection (LOD), limit of quantitation (LOQ), and recovery.

| Parameter | Result |

| Linearity (R²) | 0.9998 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Recovery at 5 µg/mL | 98.5% (RSD: 3.2%) |

| Recovery at 50 µg/mL | 101.2% (RSD: 2.5%) |

| Recovery at 100 µg/mL | 99.8% (RSD: 1.8%) |

Note: The data presented in these tables are for illustrative purposes and represent typical results for this type of analysis.

Mandatory Visualization

Caption: Workflow for GC-MS analysis of 2-Phenylethanol using an internal standard.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of 2-Phenylethanol in complex matrices. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical errors and ensuring the robustness of the method. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis and quality control of products containing 2-Phenylethanol.

Application Note & Protocol: Quantitative Analysis of 2-Phenylethanol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust and accurate method for the quantification of 2-phenylethanol in biological samples.

Introduction: 2-Phenylethanol (2-PE) is a primary alcohol with a characteristic rose-like odor, making it a common ingredient in perfumes, cosmetics, and food products. It also serves as a valuable biomarker in various biological studies. Accurate quantification of 2-PE in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-phenylethanol, employing its stable isotope-labeled analog, 2-Phenylethanol-d9, as an internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and instrument response.[1][2][3]

Experimental Workflow:

Figure 1: General workflow for the quantitative analysis of 2-phenylethanol.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 2-phenylethanol.

Materials and Reagents

-

2-Phenylethanol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, urine)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of 2-phenylethanol in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-